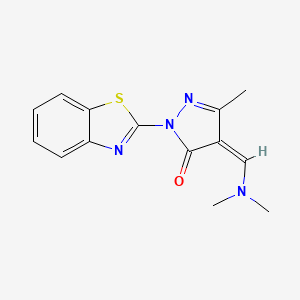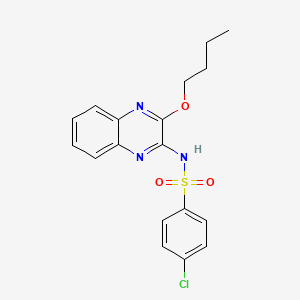
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one is a complex organic compound that features a benzothiazole ring fused with a pyrazolone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate pyrazolone derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potentially different properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe or in the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用機序
The mechanism by which (4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-(1,3-benzothiazol-2-yl)-4-methylpyrazol-3-one: Lacks the dimethylaminomethylidene group, which may affect its reactivity and applications.
2-(1,3-benzothiazol-2-yl)-4-(methylaminomethylidene)-5-methylpyrazol-3-one: Similar structure but with a different substituent on the pyrazolone ring.
Uniqueness
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one is unique due to the presence of the dimethylaminomethylidene group, which can influence its chemical reactivity and potential applications. This structural feature sets it apart from other similar compounds and may provide distinct advantages in specific research or industrial contexts.
特性
IUPAC Name |
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-10(8-17(2)3)13(19)18(16-9)14-15-11-6-4-5-7-12(11)20-14/h4-8H,1-3H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHNXUVNDJOMT-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CN(C)C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\N(C)C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-N'-(2-furylmethyl)urea](/img/structure/B5131075.png)
![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-5-[(5-methyl-1H-imidazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)
![2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B5131105.png)
![2-{[5-Acetyl-3-cyano-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B5131108.png)
![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide](/img/structure/B5131118.png)
![5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B5131128.png)
![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B5131135.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5131163.png)
